molecular formula C9H6F3N3O B2476182 2-Azido-1-[4-(trifluoromethyl)phenyl]ethanone CAS No. 874813-04-4

2-Azido-1-[4-(trifluoromethyl)phenyl]ethanone

Cat. No. B2476182
CAS RN: 874813-04-4
M. Wt: 229.162
InChI Key: RXLMDQOAFYXKGW-UHFFFAOYSA-N
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Description

2-Azido-1-[4-(trifluoromethyl)phenyl]ethanone is a chemical compound with the molecular formula C9H6F3N3O . It is used in various chemical reactions and has potential applications in different fields of chemistry .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring substituted with a trifluoromethyl group and an ethanone group. The ethanone group is further substituted with an azido group . The exact structure can be determined using techniques like X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Thermal Decomposition and Reactivity

The thermal decomposition of compounds related to 2-Azido-1-[4-(trifluoromethyl)phenyl]ethanone has been studied using calorimetric techniques. These studies provide insights into the molecular reactivity of such compounds, particularly in solid and solution phases, which is crucial for understanding their behavior in various chemical reactions (Cardillo et al., 2010).

Electrochemical Characterization

A novel synthesized azo dye structurally similar to this compound has undergone electrochemical characterization. This provides valuable information on the electrochemical behavior and potential applications of these compounds, particularly in dye and sensor technologies (Surucu et al., 2016).

Microwave-Assisted Synthesis

The microwave-assisted synthesis of compounds involving this compound derivatives demonstrates the efficiency and eco-friendliness of this approach. This technique is particularly important for developing new pharmaceuticals and materials with enhanced properties (Said et al., 2020).

Cyclization Reactions for Derivative Synthesis

Research on the cyclization reaction of 2-azido-1-(2-hydroxyphenyl)ethanones, related to this compound, with various compounds, has been conducted. These studies aid in the synthesis of a wide range of derivatives, which are crucial in medicinal chemistry (Meng et al., 2011).

Synthesis of Antimicrobial Agents

Compounds structurally similar to this compound have been synthesized and evaluated for their antimicrobial activity. This research is significant for the development of new antimicrobial drugs (Holla et al., 2005).

Photoinitiated Polymerization

The photoinitiated polymerization of azide-alkyne compounds related to this compound has been studied. This research is relevant for creating new materials with unique properties for various industrial applications (Arslan & Tasdelen, 2016).

Photoremovable Protecting Groups

Studies on 1-[2-(2-hydroxyalkyl)phenyl]ethanone, a related compound, as a photoremovable protecting group for carboxylic acids, show potential applications in synthetic chemistry and pharmaceuticals (Atemnkeng et al., 2003).

Safety and Hazards

The safety data sheet (SDS) for 2-Azido-1-[4-(trifluoromethyl)phenyl]ethanone provides information on its hazards, including hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, and accidental release measures .

properties

IUPAC Name

2-azido-1-[4-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3O/c10-9(11,12)7-3-1-6(2-4-7)8(16)5-14-15-13/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLMDQOAFYXKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CN=[N+]=[N-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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